N-(4-Isopropylbenzyl)ethanamine
Overview
Description
N-(4-Isopropylbenzyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a secondary amine, characterized by the presence of an ethanamine group attached to a benzyl ring substituted with an isopropyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Isopropylbenzyl)ethanamine can be synthesized through several methods. One common approach involves the reductive amination of 4-isopropylbenzaldehyde with ethanamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions .
Another method involves the alkylation of ethanamine with 4-isopropylbenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzyl)ethanamine undergoes several types of chemical reactions, including:
Substitution: The ethanamine group can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild acidic conditions.
Substitution: Alkyl halides, bases like K2CO3, aprotic solvents like DMF or CH3CN.
Major Products Formed
Oxidation: N-(4-isopropylbenzyl)ethanimine.
Reduction: this compound hydrochloride.
Substitution: Tertiary amines
Scientific Research Applications
N-(4-Isopropylbenzyl)ethanamine has various scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzyl)ethanamine: Similar structure but with a methyl group instead of an isopropyl group.
N-(4-Ethylbenzyl)ethanamine: Similar structure but with an ethyl group instead of an isopropyl group.
N-(4-Propylbenzyl)ethanamine: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
N-(4-Isopropylbenzyl)ethanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAULWNZPIFDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406022 | |
Record name | N-(4-ISOPROPYLBENZYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-99-9 | |
Record name | N-(4-ISOPROPYLBENZYL)ETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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